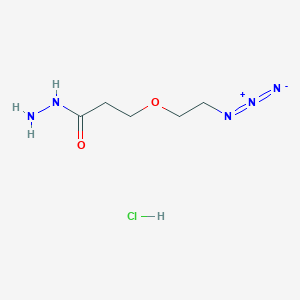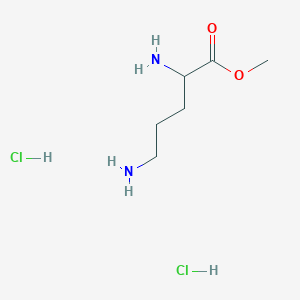
Azido-PEG1-Hydrazide HCl Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG1-Hydrazide HCl Salt is a bifunctional polyethylene glycol linker containing an azide group and a hydrazide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The hydrazine moiety reacts with an aldehyde to form semi-permanent hydrazone bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-Hydrazide HCl Salt involves the reaction of a polyethylene glycol derivative with azide and hydrazide functional groups. The azide group is introduced via nucleophilic substitution, while the hydrazide group is typically formed through the reaction of a hydrazine derivative with an ester or acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for pharmaceutical and biotechnological applications.
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG1-Hydrazide HCl Salt undergoes several types of chemical reactions:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages
Hydrazone Formation: The hydrazine moiety reacts with aldehydes to form hydrazone bonds
Common Reagents and Conditions
Click Chemistry: Typically involves copper(I) catalysts and mild reaction conditions.
Hydrazone Formation: Requires aldehydes and is usually carried out in aqueous or organic solvents under mild conditions
Major Products
Triazole Linkages: Formed from the reaction of the azide group with alkynes, BCN, or DBCO.
Hydrazone Bonds: Formed from the reaction of the hydrazine moiety with aldehydes
Aplicaciones Científicas De Investigación
Azido-PEG1-Hydrazide HCl Salt has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of Azido-PEG1-Hydrazide HCl Salt involves its bifunctional nature:
Azide Group: Reacts with alkynes, BCN, and DBCO to form stable triazole linkages through Click Chemistry
Hydrazine Moiety: Reacts with aldehydes to form hydrazone bonds, which are semi-permanent and can be used for reversible conjugation
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG4-Hydrazide HCl Salt: Contains a longer polyethylene glycol spacer, which increases solubility in aqueous media.
Azido-PEG2-Hydrazide HCl Salt: Similar structure but with a different length of the polyethylene glycol chain.
Uniqueness
Azido-PEG1-Hydrazide HCl Salt is unique due to its specific combination of azide and hydrazide functional groups, which allows for versatile applications in Click Chemistry and bioconjugation.
Propiedades
Fórmula molecular |
C5H12ClN5O2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
3-(2-azidoethoxy)propanehydrazide;hydrochloride |
InChI |
InChI=1S/C5H11N5O2.ClH/c6-9-5(11)1-3-12-4-2-8-10-7;/h1-4,6H2,(H,9,11);1H |
Clave InChI |
UCABSKJXAIIZPM-UHFFFAOYSA-N |
SMILES canónico |
C(COCCN=[N+]=[N-])C(=O)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)




![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)

